molecular formula C23H16 B12811304 13-Methylpicene CAS No. 30283-95-5

13-Methylpicene

Cat. No.: B12811304
CAS No.: 30283-95-5
M. Wt: 292.4 g/mol
InChI Key: VHCYICBKJRLSER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

13-Methylpicene is an organic compound with the molecular formula C23H16 It belongs to the class of polycyclic aromatic hydrocarbons (PAHs), which are composed of multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 13-Methylpicene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedel-Crafts alkylation, where a methyl group is introduced to picene. This reaction often requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is conducted under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming quinones or other oxygenated derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas. This process reduces the aromatic rings to form partially or fully hydrogenated derivatives.

    Substitution: Electrophilic substitution reactions are common, where substituents such as halogens or nitro groups are introduced. Reagents like bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: Pd/C with hydrogen gas.

    Substitution: Br2 in the presence of a catalyst like iron (Fe) for bromination.

Major Products:

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Hydrogenated picene derivatives.

    Substitution: Halogenated or nitro-substituted picene derivatives.

Scientific Research Applications

Chemistry: 13-Methylpicene is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis and materials science.

Biology: In biological research, this compound and its derivatives are studied for their potential biological activities, including anti-cancer and anti-inflammatory properties. These studies often involve in vitro and in vivo assays to evaluate their efficacy and mechanism of action.

Medicine: Although not widely used in clinical settings, this compound derivatives are investigated for their potential therapeutic applications. Research focuses on their ability to interact with biological targets and pathways relevant to diseases such as cancer and inflammation.

Industry: In the industrial sector, this compound is explored for its use in the production of advanced materials, including organic semiconductors and photovoltaic cells. Its electronic properties make it a candidate for use in electronic devices and sensors.

Mechanism of Action

The mechanism by which 13-Methylpicene exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes, receptors, or DNA, leading to modulation of cellular pathways. For example, its anti-cancer activity could involve the inhibition of cell proliferation and induction of apoptosis through the activation of specific signaling pathways.

Comparison with Similar Compounds

    Picene: The parent compound of 13-Methylpicene, lacking the methyl group.

    Phenanthrene: Another PAH with a similar structure but fewer aromatic rings.

    Chrysene: A PAH with four fused aromatic rings, similar to picene but with a different arrangement.

Uniqueness: this compound is unique due to the presence of the methyl group, which can influence its chemical reactivity and physical properties. This small structural modification can lead to significant differences in its behavior compared to its parent compound, picene, and other similar PAHs.

Properties

CAS No.

30283-95-5

Molecular Formula

C23H16

Molecular Weight

292.4 g/mol

IUPAC Name

13-methylpicene

InChI

InChI=1S/C23H16/c1-15-14-22-18-8-4-2-6-16(18)10-12-20(22)21-13-11-17-7-3-5-9-19(17)23(15)21/h2-14H,1H3

InChI Key

VHCYICBKJRLSER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC3=CC=CC=C32)C4=C1C5=CC=CC=C5C=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.